molecular formula C11H11NO B8298660 3-Ethylisocarbostyril

3-Ethylisocarbostyril

Cat. No. B8298660
M. Wt: 173.21 g/mol
InChI Key: PCOJUUAANWZFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylisocarbostyril is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-ethyl-2H-isoquinolin-1-one

InChI

InChI=1S/C11H11NO/c1-2-9-7-8-5-3-4-6-10(8)11(13)12-9/h3-7H,2H2,1H3,(H,12,13)

InChI Key

PCOJUUAANWZFDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC=CC=C2C(=O)N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

88.3 g (0.87 mole) of triethylamine in 100 ml of absolute acetone were added dropwise to 128 g (0.73 mole) of 2-ethylcinnamic acid in 1200 ml of absolute acetone. The whole was stirred for 10 minutes and 94.6 g (0.87 mole) of chloroformic acid ethyl ester in 100 ml of absolute acetone were added dropwise with stirring. After 1 hour, a concentrated solution of 65 g (1 mole) of sodium azide in a small amount of water was added dropwise and stirring was continued for 30 minutes. The major part of the solvent was removed at room temperature under reduced pressure and the residue was poured onto ice. Extraction was effected with methylene chloride and the organic phase was washed with water and dried carefully over MgSC4. This solution of the acid azide was added dropwise into 350 ml of boiling diphenyl ether, during which time the methylene chloride was simultaneously distilled off. The whole was further heated for 1 hour under reflux and then the solvent was removed under reduced pressure. The residue was recrystallized from ethanol. M.p. 139° to140° C.
Quantity
88.3 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
94.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

O-Toluic acid (2.0 g. 14.7 mmol) in THF (75 ml) was cooled to −78° and sec—BuLi (22.5 ml) added slowly. The resulting red solution was warmed to 0° for 30 min then cooled to −78°. Propionitrile (1.05 ml) in THF (10 ml) was added. the solution allowed to warm and stirred to RT for 16 h. Water (100 ml) was added and the product extracted into EtOAc (100 ml), washed with dilute HCl solution, water, brine, dried ((Na2SO4), and concentrated in vacuo. The crude product was purified by chromatography (SiO2; 1-5% DCM/MeOH) ) to give the title compound (1.12 g, 44%) as a white solid. δH (CDCl3) 8.37 (1H, d, J 8.0 Hz). 7.63 (1H, t, J 8.0 Hz), 7.48 (1H, d, J 8.0 Hz). 7.42 (1H, t, J 8.0 Hz), 6.33 (1H, s), 2.67 (2H, q, J 7.6 Hz), 1.33 (3H, t, J 7.6 Hz). m/z (ES+, 70V) 174 (MH+).
[Compound]
Name
O-Toluic acid
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step Two
Quantity
1.05 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
44%

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